Nitro blue tetrazolium chloride monohydrate

Übersicht

Beschreibung

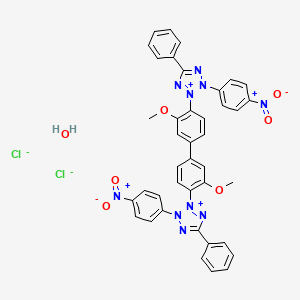

Nitro blue tetrazolium chloride monohydrate is a chemical compound composed of two tetrazole moieties. It is widely used in various scientific fields, particularly in immunology for the sensitive detection of alkaline phosphatase. The compound is known for its ability to form a dark blue dye upon reduction, making it a valuable reagent in histochemistry and diagnostic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nitro blue tetrazolium chloride monohydrate typically involves the reaction of tetrazolium salts with nitrobenzene derivatives. The process requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product. The compound is often prepared in a solution of dimethylformamide (DMF) and stored at controlled temperatures to maintain its stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in bulk and supplied as a crystalline powder or in solution form for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Nitro blue tetrazolium chloride monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include NADH, NADPH, and various electron donors. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure optimal results .

Major Products Formed

The major product formed from the reduction of this compound is the blue formazan dye. This product is widely used in histochemical staining and diagnostic assays .

Wissenschaftliche Forschungsanwendungen

Nitro blue tetrazolium chloride monohydrate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of nitro blue tetrazolium chloride monohydrate involves its reduction to form a blue formazan dye. This reduction is facilitated by electron donors such as NADH and NADPH. The compound acts as an electron acceptor, and the resulting color change is used to indicate the presence of specific enzymes or metabolic activities. The molecular targets include dehydrogenases and oxidases, which catalyze the reduction process .

Vergleich Mit ähnlichen Verbindungen

Nitro blue tetrazolium chloride monohydrate is unique in its ability to form a stable, insoluble blue dye upon reduction. Similar compounds include:

Tetrazolium salts: These compounds also undergo reduction to form colored formazan products but may differ in their specific applications and sensitivity.

5-bromo-4-chloro-3-indolyl phosphate (BCIP): Often used in conjunction with this compound for enhanced detection sensitivity in blotting assays.

In comparison, this compound is particularly valued for its stability and intense color change, making it a preferred choice in many diagnostic and research applications.

Biologische Aktivität

Nitro blue tetrazolium chloride monohydrate (NBT) is a widely used chemical compound in biological research, particularly noted for its role as a substrate in various enzymatic assays and its applications in histochemistry and immunology. This article explores the biological activity of NBT, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₄₀H₃₀Cl₂N₁₀O₆·H₂O

- Molar Mass : 782.19 g/mol

- Appearance : Light yellow powder or yellow needle crystals

- Solubility : Soluble in water, ethanol, and methanol; slightly soluble in ethyl acetate

- Melting Point : >170°C (decomposes)

NBT acts primarily as a dehydrogenase substrate, which is crucial in various biochemical assays. It is often used in conjunction with alkaline phosphatase substrates like BCIP (5-bromo-4-chloro-3-indolyl phosphate) to visualize enzymatic activity. The reaction between NBT and alkaline phosphatase produces an insoluble blue precipitate, allowing for the detection of enzyme activity in tissues and cell samples.

Applications

-

Histochemistry and Immunohistochemistry :

- NBT is utilized for detecting alkaline phosphatase activity in tissue sections, aiding in the visualization of specific proteins through colorimetric reactions.

- It is commonly employed in Western blotting to confirm protein presence by producing a distinct blue color upon enzyme action.

-

Diagnostic Tests :

- NBT is integral in diagnosing chronic granulomatous disease (CGD), where it assesses the ability of phagocytes to produce reactive oxygen species (ROS). A higher blue score indicates better ROS production capability, which is critical for bacterial killing.

- Research Studies :

Case Studies

- Chronic Granulomatous Disease :

- Oxidative Stress in Plants :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N10O6.2ClH.H2O/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;;/h3-26H,1-2H3;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEDETGZDJGAPI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.O.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32Cl2N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.